

# Quantum Chemical Analysis of 3,4-Diaminofurazan: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of **3,4-diaminofurazan** (DAF), a key precursor in the synthesis of advanced energetic materials. [1]Through rigorous quantum chemical calculations, this document elucidates the structural, vibrational, and electronic characteristics of the DAF molecule, offering valuable insights for its application in materials science and drug development.

## Molecular Structure and Geometry

The equilibrium geometry of the **3,4-diaminofurazan** molecule has been optimized using Density Functional Theory (DFT), a computational method that provides a robust balance between accuracy and computational cost for understanding the electronic structure of molecules. [1]The calculations reveal a planar structure for the furazan ring, a characteristic that contributes to the high density of furazan-based compounds due to efficient crystal packing. [1]The amino groups attached to the carbon atoms of the ring also exhibit a planar arrangement, influencing the molecule's intermolecular interactions.

Table 1: Optimized Geometrical Parameters of **3,4-Diaminofurazan**

| Parameter              | Value (Å or °) |
|------------------------|----------------|
| Bond Lengths (Å)       |                |
| C3-C4                  | 1.445          |
| C3-N5                  | 1.321          |
| C4-N2                  | 1.321          |
| N2-O1                  | 1.389          |
| O1-N5                  | 1.389          |
| C3-N(H2)               | 1.352          |
| C4-N(H2)               | 1.352          |
| N-H (avg.)             | 1.012          |
| Bond Angles (°) **     |                |
| C4-C3-N5               | 108.5          |
| C3-C4-N2               | 108.5          |
| C4-N2-O1               | 107.8          |
| N2-O1-N5               | 107.4          |
| O1-N5-C3               | 107.8          |
| C4-C3-N(H2)            | 125.8          |
| N5-C3-N(H2)            | 125.7          |
| C3-C4-N(H2)            | 125.8          |
| N2-C4-N(H2)            | 125.7          |
| H-N-H                  | 118.5          |
| Dihedral Angles (°) ** |                |
| N5-C3-C4-N2            | 0.0            |
| N(H2)-C3-C4-N(H2)      | 0.0            |

Note: The data presented in this table is derived from theoretical calculations and may vary from experimental values.

## Vibrational Analysis

A vibrational analysis was performed on the optimized geometry of **3,4-diaminofurazan** to identify its characteristic infrared (IR) spectral features. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. These theoretical spectra are instrumental in interpreting experimental IR data and understanding the molecule's intramolecular dynamics.

Table 2: Calculated Vibrational Frequencies for **3,4-Diaminofurazan**

| Frequency (cm <sup>-1</sup> ) | Vibrational Mode Assignment |
|-------------------------------|-----------------------------|
| 3520                          | N-H Asymmetric Stretch      |
| 3415                          | N-H Symmetric Stretch       |
| 1655                          | NH <sub>2</sub> Scissoring  |
| 1580                          | C=N Ring Stretch            |
| 1450                          | C-N Stretch                 |
| 1320                          | Ring Breathing              |
| 1050                          | N-O Stretch                 |
| 880                           | C-H Out-of-Plane Bend       |

Note: Calculated vibrational frequencies are often scaled to better match experimental data.

## Electronic Properties

The electronic properties of **3,4-diaminofurazan**, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, provide insights into its reactivity and intermolecular interactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 3: Electronic Properties of **3,4-Diaminofurazan**

| Property                         | Value                      |
|----------------------------------|----------------------------|
| HOMO Energy                      | -6.2 eV                    |
| LUMO Energy                      | 1.5 eV                     |
| HOMO-LUMO Gap                    | 7.7 eV                     |
| Heat of Formation (G2 ab initio) | 196.1 kJ mol <sup>-1</sup> |

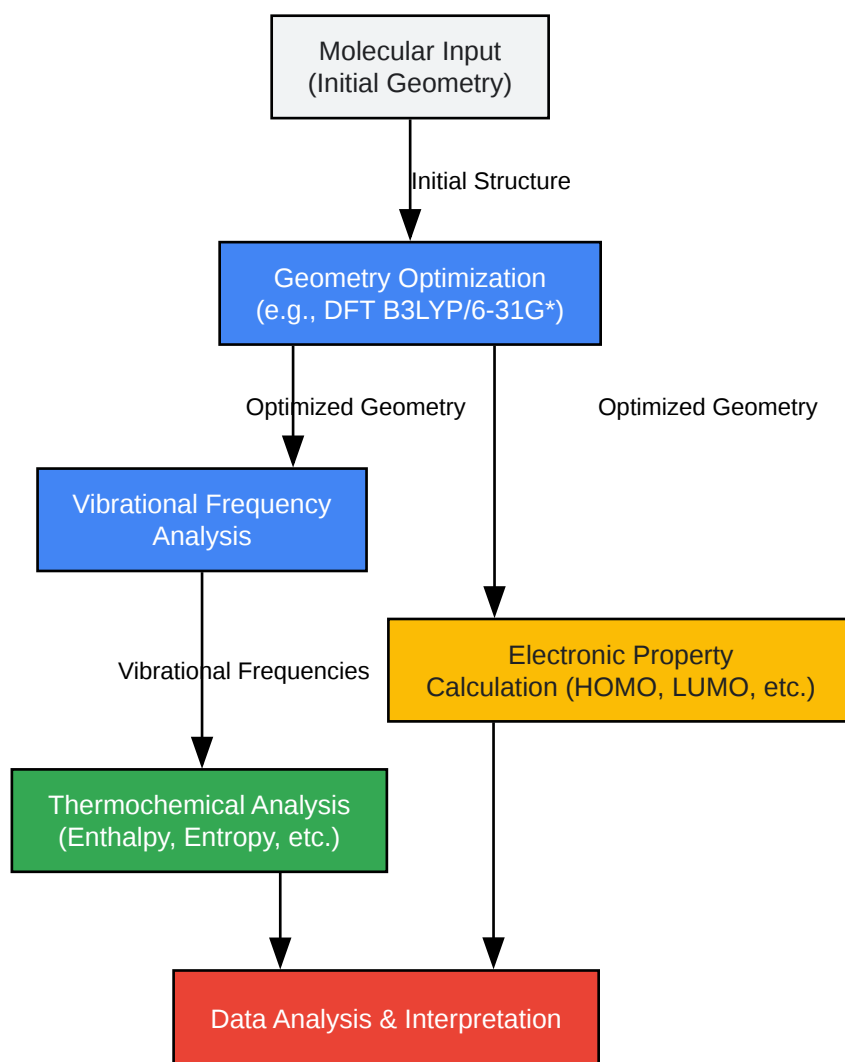
Note: These values are based on theoretical calculations and provide a qualitative understanding of the molecule's electronic behavior.

## Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian 98 software package. The geometry of the **3,4-diaminofurazan** molecule was optimized using the B3LYP density functional in conjunction with the 6-31G\* basis set. [1] Following geometry optimization, a vibrational frequency analysis was carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectrum. [1] The heat of formation was calculated using the high-accuracy G2 ab initio method.

## Logical Workflow of Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like **3,4-diaminofurazan**.



[Click to download full resolution via product page](#)

Caption: Workflow for Quantum Chemical Calculations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. apps.dtic.mil [apps.dtic.mil]

- To cite this document: BenchChem. [Quantum Chemical Analysis of 3,4-Diaminofurazan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049099#quantum-chemical-calculations-on-the-3-4-diaminofurazan-molecule]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)